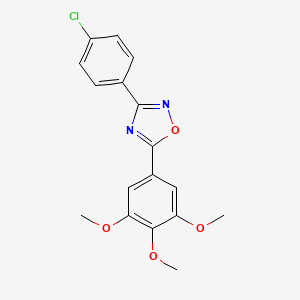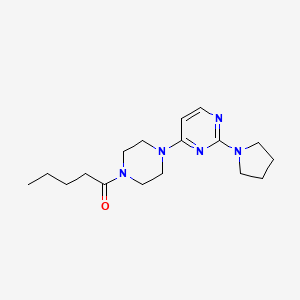
N-(2-呋喃甲基)-2-(3-甲基苯基)-4-喹唑啉胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine, typically involves the condensation of N-acyl anthranilic acids with primary aromatic amines. This process can be facilitated using reagents like phosphorus trichloride in dry toluene to yield a variety of quinazoline compounds with potential antibacterial, antifungal, and fishtoxic properties (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The molecular structure of quinazolinamine derivatives has been elucidated using techniques such as X-ray diffraction. These studies reveal the planarity of the quinazoline moiety and its substituents, providing insights into the compound's molecular geometry, which is crucial for understanding its reactivity and interactions with biological targets (Rajnikant et al., 2001).
Chemical Reactions and Properties
Quinazoline derivatives undergo various electrophilic substitution reactions, including bromination, nitration, formylation, acylation, and sulfonation. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological activity. Depending on the reaction conditions, electrophilic attack can occur on both the furan ring and the quinazoline fragment, enabling the synthesis of a wide range of functionalized derivatives (Aleksandrov et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its formulation and delivery in pharmaceutical applications. Detailed analysis of physical properties provides insights into the compound's stability and suitability for further development (Geesi et al., 2020).
Chemical Properties Analysis
The chemical properties of N-(2-furylmethyl)-2-(3-methylphenyl)-4-quinazolinamine and its derivatives, such as reactivity with different chemical agents and stability under various conditions, are crucial for their application in chemical synthesis and pharmaceutical development. These properties determine the compound's potential as a lead molecule in drug discovery and its interaction with biological targets (Elslager et al., 1981).
科学研究应用
合成和抗病毒活性
喹唑啉衍生物已通过微波辐照等方法合成,在抗病毒应用中显示出潜力。合成过程涉及反应,产生对特定病毒(如烟草花叶病毒 (TMV))具有不同程度抗病毒活性的喹唑啉化合物 (罗等人,2012)。
结合位点驱动的传感特性
研究还探讨了喹唑啉衍生物与金属阳离子的结合相互作用,证明了它们作为荧光探针检测生物系统中金属离子的潜力。这些化合物在与特定金属离子结合后表现出显着的荧光发射变化,可用于传感应用 (刘等人,2015)。
钯催化的交叉偶联用于功能化
甲苯磺酰氧基喹唑啉与有机铟试剂的钯催化交叉偶联已被开发为制备 4-取代喹唑啉的有效途径。该方法促进了具有各种官能团的喹唑啉衍生物的合成,扩大了它们在材料科学和药物化学中的潜在应用 (叶等人,2016)。
在光电材料中的应用
喹唑啉衍生物已在光电领域找到应用,包括电子器件、发光元件和图像传感器的开发。它们被纳入 π 扩展共轭体系已被证明对于制造具有电致发光特性的新型材料非常有价值,适用于有机发光二极管 (OLED) 和其他光电器件 (利普诺娃等人,2018)。
抗菌和抗增殖剂
某些喹唑啉衍生物对多重耐药菌株表现出抗菌活性,并且已评估其对各种癌细胞系的抗增殖作用。这些发现表明喹唑啉化合物在开发新的抗菌和抗癌疗法中的潜力 (范霍恩等人,2014); (艾哈迈德和贝拉尔,2015)。
发光材料和生物成像
喹唑啉酮衍生物已被确定为荧光探针和生物成像试剂的有希望的候选者。它们的发光特性,加上优异的生物相容性和低毒性,使它们适用于生物成像应用,突出了它们在医学诊断和研究中的潜力 (邢等人,2021)。
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-4-7-15(12-14)19-22-18-10-3-2-9-17(18)20(23-19)21-13-16-8-5-11-24-16/h2-12H,13H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOANPYKXPMNOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(3-methylphenyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-3-(propylsulfonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543534.png)
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5543537.png)


![2-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]methyl}pyridine](/img/structure/B5543557.png)
![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5543581.png)
![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)
![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)
![8-(1-benzofuran-5-ylmethyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5543599.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B5543601.png)
![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)
